REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.[C:15]([CH:17]=[C:18]1[CH2:21][N:20]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:19]1)#[N:16].N12CCCN=C1CCCCC2>C(#N)C>[C:15]([CH2:17][C:18]1([N:12]2[CH:13]=[C:9]([B:4]3[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]3)[CH:10]=[N:11]2)[CH2:21][N:20]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:19]1)#[N:16]
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Name
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|
Quantity
|
0.4 g
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Type
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reactant
|
Smiles
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CC1(OB(OC1(C)C)C=1C=NNC1)C
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Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
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C(#N)C=C1CN(C1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
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N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
7 mL
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Type
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solvent
|
Smiles
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C(C)#N
|
Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 70° C. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated
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Type
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CUSTOM
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Details
|
The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-90%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
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C(#N)CC1(CN(C1)C(=O)OC(C)(C)C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |